molecular formula C9H10FNO2 B13037203 (3S,4S)-4-Amino-5-fluorochroman-3-OL

(3S,4S)-4-Amino-5-fluorochroman-3-OL

Cat. No.: B13037203
M. Wt: 183.18 g/mol
InChI Key: PDMJBPABPXBEHB-HZGVNTEJSA-N
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Description

(3S,4S)-4-Amino-5-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a fluorine atom on a chroman ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-5-fluorochroman-3-OL typically involves several steps, including the formation of the chroman ring and the introduction of the amino and fluorine substituents. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the use of chiral catalysts in the addition of fluorine and amino groups to a pre-formed chroman ring can yield the desired (3S,4S) configuration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the compound to achieve high enantiomeric purity is crucial for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-5-fluorochroman-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3S,4S)-4-Amino-5-fluorochroman-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-5-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-Amino-5-fluorochroman-3-OL is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, compared to its analogs .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(3S,4S)-4-amino-5-fluoro-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H10FNO2/c10-5-2-1-3-7-8(5)9(11)6(12)4-13-7/h1-3,6,9,12H,4,11H2/t6-,9-/m1/s1

InChI Key

PDMJBPABPXBEHB-HZGVNTEJSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C=CC=C2F)N)O

Canonical SMILES

C1C(C(C2=C(O1)C=CC=C2F)N)O

Origin of Product

United States

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